molecular formula C12H16O3 B14145641 3,7-Didehydrojasmonic acid CAS No. 120282-76-0

3,7-Didehydrojasmonic acid

Cat. No.: B14145641
CAS No.: 120282-76-0
M. Wt: 208.25 g/mol
InChI Key: QAAHGFINENUHAR-ARJAWSKDSA-N
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Description

3,7-Didehydrojasmonic acid is a derivative of jasmonic acid, a plant hormone belonging to the jasmonate family Jasmonates are lipid-derived signaling molecules that play crucial roles in plant growth, development, and defense responses

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Didehydrojasmonic acid typically involves the oxidation of jasmonic acid or its derivatives. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a specific range to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

3,7-Didehydrojasmonic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert it back to jasmonic acid or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized jasmonate derivatives, while reduction can produce reduced forms of jasmonic acid.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other jasmonate derivatives.

    Biology: Studied for its role in plant signaling and defense mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of flavors, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 3,7-Didehydrojasmonic acid involves its interaction with specific molecular targets and pathways in plants. It binds to receptors that trigger signaling cascades, leading to various physiological responses such as growth inhibition, defense activation, and stress tolerance. The exact molecular targets and pathways may vary depending on the specific context and organism.

Comparison with Similar Compounds

3,7-Didehydrojasmonic acid can be compared with other jasmonate derivatives such as:

    Jasmonic acid: The parent compound with similar signaling functions.

    Methyl jasmonate: A volatile derivative used in plant defense and fragrance production.

    Dihydrojasmonic acid: A reduced form with distinct biological activities.

Each of these compounds has unique properties and applications, making this compound a valuable addition to the jasmonate family.

Properties

CAS No.

120282-76-0

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopenten-1-yl]acetic acid

InChI

InChI=1S/C12H16O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4H,2,5-8H2,1H3,(H,14,15)/b4-3-

InChI Key

QAAHGFINENUHAR-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\CC1=C(CCC1=O)CC(=O)O

Canonical SMILES

CCC=CCC1=C(CCC1=O)CC(=O)O

Origin of Product

United States

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